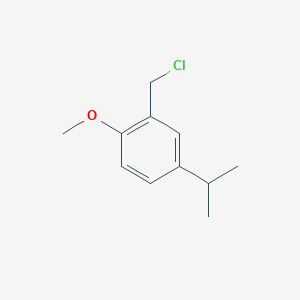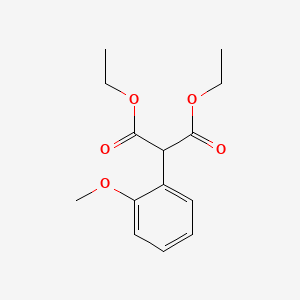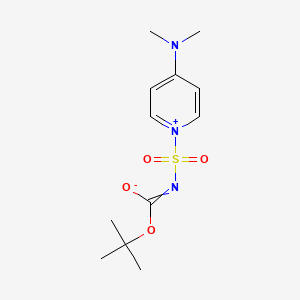
N-Hydroxy-4-methylbenzene-1-carbonimidoyl chloride
概述
描述
N-Hydroxy-4-methylbenzene-1-carbonimidoyl chloride is an organic compound with the molecular formula C8H8ClNO It is known for its unique chemical structure, which includes a hydroxy group, a methyl group, and a carboximidoyl chloride group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
N-Hydroxy-4-methylbenzene-1-carbonimidoyl chloride can be synthesized through several methods. One common approach involves the reaction of 4-methylbenzenecarboximidoyl chloride with hydroxylamine. The reaction typically occurs in the presence of a base, such as pyridine, and an organic solvent, such as dichloromethane. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .
化学反应分析
Types of Reactions
N-Hydroxy-4-methylbenzene-1-carbonimidoyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia, primary amines, or alcohols are used under mild conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-Hydroxy-4-methylbenzene-1-carbonimidoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
作用机制
The mechanism of action of N-Hydroxy-4-methylbenzene-1-carbonimidoyl chloride involves its reactivity with various nucleophiles and electrophiles. The hydroxy group and the chloride group play crucial roles in its chemical behavior. The compound can form covalent bonds with target molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
相似化合物的比较
Similar Compounds
- N-hydroxy-4-methoxybenzenecarboximidoyl chloride
- N-hydroxy-4-(hydroxymethyl)benzenecarboximidoyl chloride
- N-hydroxy-4-methylbenzene-1-carbonimidoyl chloride
Uniqueness
This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications in research and industry .
属性
分子式 |
C8H8ClNO |
|---|---|
分子量 |
169.61 g/mol |
IUPAC 名称 |
N-hydroxy-4-methylbenzenecarboximidoyl chloride |
InChI |
InChI=1S/C8H8ClNO/c1-6-2-4-7(5-3-6)8(9)10-11/h2-5,11H,1H3 |
InChI 键 |
CWLYVEMDVAPUMV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(=NO)Cl |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![8,9-Dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B8735089.png)




![6-Chloro-3,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B8735133.png)



